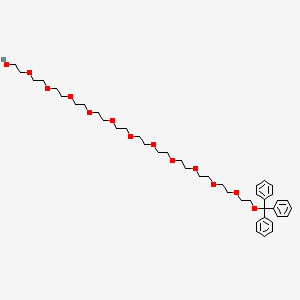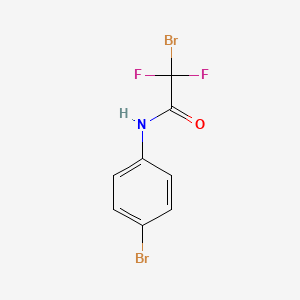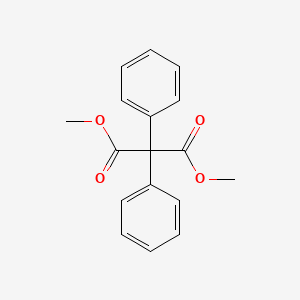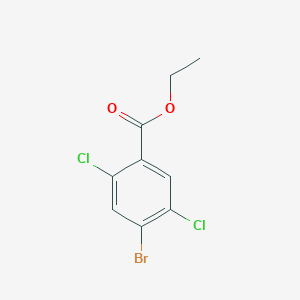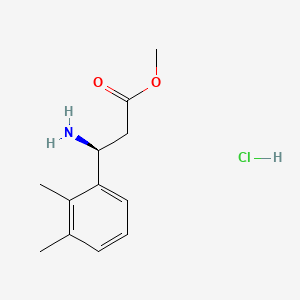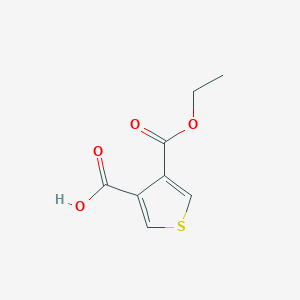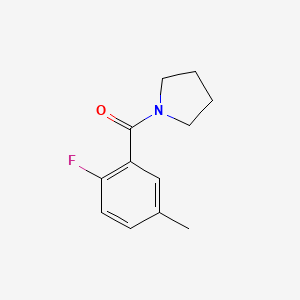
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce different alcohols, and substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
Uniqueness
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is unique due to the combination of dichloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H6Cl2F4O |
|---|---|
Peso molecular |
277.04 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)6-4(9(13,14)15)2-1-3-5(6)12/h1-3,7-8,16H |
Clave InChI |
DSKHRBNXAQULRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(C(Cl)Cl)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


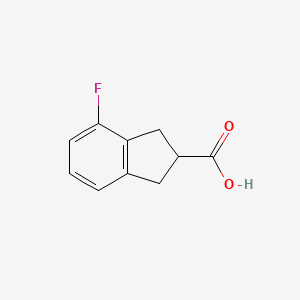

![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)

